N-(2-acetylphenyl)-4-methylpentanamide
Overview
Description
N-(2-acetylphenyl)-4-methylpentanamide is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biochemical Decomposition and Herbicide Analysis
N-(2-acetylphenyl)-4-methylpentanamide and its related compounds have been studied for their biochemical decomposition. Research by Sharabi and Bordeleau (1969) focused on organisms capable of decomposing N-(3,4-dichlorophenyl)-2-methylpentanamide, a compound similar to this compound. They identified primary products of decomposition and examined the enzyme responsible for hydrolysis of these compounds (Sharabi & Bordeleau, 1969).
Synthesis and Antibacterial Applications
Filippov et al. (1998) explored the synthesis of the antibiotically active part of agrocin 84, which relates to the chemical structure of this compound. This study highlights the potential of similar compounds in antibiotic synthesis (Filippov et al., 1998).
Anticonvulsant Activity
Robertson et al. (1987) investigated the anticonvulsant activity of compounds structurally related to this compound. Their study provides insights into the potential neurological applications of such compounds (Robertson et al., 1987).
Synthesis and Molecular Analysis
Other studies have focused on the synthesis and molecular analysis of compounds structurally related to this compound. For instance, Al-Shiekh et al. (2004) and Selič & Stanovnik (1997) explored the synthesis of various heterocyclic compounds, offering insights into the diverse chemical applications of similar structures (Al-Shiekh et al., 2004); (Selič & Stanovnik, 1997).
Antimicrobial and Antitumor Properties
Studies by Baranovskyi et al. (2018) and Khalifa & Algothami (2020) explored the antimicrobial and antitumor properties of compounds containing fragments similar to this compound. These studies contribute to understanding the potential medical applications of such compounds (Baranovskyi et al., 2018); (Khalifa & Algothami, 2020).
Properties
IUPAC Name |
N-(2-acetylphenyl)-4-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10(2)8-9-14(17)15-13-7-5-4-6-12(13)11(3)16/h4-7,10H,8-9H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBDNUNLWQQOBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)NC1=CC=CC=C1C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.